N-(2-{[(2-methoxyphenyl)acetyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide
CAS No.:
Cat. No.: VC14758883
Molecular Formula: C21H23N3O3
Molecular Weight: 365.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H23N3O3 |
|---|---|
| Molecular Weight | 365.4 g/mol |
| IUPAC Name | N-[2-[[2-(2-methoxyphenyl)acetyl]amino]ethyl]-1-methylindole-2-carboxamide |
| Standard InChI | InChI=1S/C21H23N3O3/c1-24-17-9-5-3-7-15(17)13-18(24)21(26)23-12-11-22-20(25)14-16-8-4-6-10-19(16)27-2/h3-10,13H,11-12,14H2,1-2H3,(H,22,25)(H,23,26) |
| Standard InChI Key | QDFZMYQYDZUEBF-UHFFFAOYSA-N |
| Canonical SMILES | CN1C2=CC=CC=C2C=C1C(=O)NCCNC(=O)CC3=CC=CC=C3OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
N-(2-{[(2-Methoxyphenyl)acetyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide (molecular formula: , molecular weight: 365.4 g/mol) features three critical structural domains:
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1-Methylindole-2-carboxamide core: The indole ring system, substituted at the 1-position with a methyl group and at the 2-position with a carboxamide, provides a planar aromatic system capable of π-π stacking interactions.
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Ethylenediamine linker: A two-carbon chain connects the indole carboxamide to an acetylated amine, introducing conformational flexibility.
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2-Methoxyphenylacetyl group: The terminal methoxy-substituted phenyl ring enhances lipophilicity and may participate in hydrogen bonding via its ether oxygen.
The compound’s stereoelectronic profile is further defined by its canonical SMILES:
CN1C2=CC=CC=C2C=C1C(=O)NCCNC(=O)CC3=CC=CC=C3OC.
Physicochemical Characteristics
Key properties influencing bioavailability and synthetic handling include:
| Property | Value/Description |
|---|---|
| LogP (predicted) | ~3.1 (moderate lipophilicity) |
| Hydrogen bond donors | 2 (amide NH groups) |
| Hydrogen bond acceptors | 4 (carbonyl O, methoxy O, amide O) |
| Polar surface area | 78.9 Ų |
| Solubility | 17 μg/mL in aqueous buffer |
These parameters suggest moderate membrane permeability but limited aqueous solubility, a common challenge for indole derivatives .
Synthesis and Purification Strategies
Multi-Step Synthetic Pathway
The synthesis typically involves sequential functionalization of the indole scaffold (Figure 1):
Step 1: Indole Core Formation
1-Methylindole-2-carboxylic acid is activated using thionyl chloride () or carbodiimide reagents, followed by coupling with ethylenediamine to yield the primary carboxamide intermediate.
Step 2: Methoxyphenylacetyl Incorporation
The free amine on the ethylenediamine linker reacts with 2-methoxyphenylacetyl chloride in the presence of a base (e.g., triethylamine) to form the secondary amide.
Step 3: Purification
Crude product is purified via silica gel chromatography (eluent: ethyl acetate/hexane gradient) or reverse-phase HPLC, achieving >95% purity.
Critical Reaction Parameters
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Temperature Control: Amide couplings performed at 0–5°C minimize side reactions.
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Catalysis: DMAP (4-dimethylaminopyridine) accelerates acylation steps.
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Yield Optimization: Typical isolated yields range from 35–45% across three steps, reflecting challenges in steric hindrance at the indole C2 position .
Biological Activity and Mechanism of Action
Hypothetical Target Engagement
While direct studies on this compound are absent, structural analogs provide mechanistic insights:
Cannabinoid Receptor Modulation
Indole-2-carboxamides like ORG27569 () act as allosteric modulators of CB1 receptors, enhancing agonist binding affinity while inhibiting functional responses . Key structural determinants include:
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C3 substituents: A 3-ethyl group in ORG27569 improves binding cooperativity () compared to shorter chains .
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Electron-withdrawing groups: Chlorine at C5 increases potency () .
Though the target compound lacks a C5 electron-withdrawing group, its methoxyphenyl moiety may compensate through hydrophobic interactions with CB1’s allosteric pocket .
Anti-Inflammatory Potential
Indole derivatives exhibit COX-2 inhibition via π-cation interactions with Arg120. Molecular docking simulations suggest the methoxyphenyl group in this compound could similarly engage COX-2’s hydrophobic channel .
Comparative Pharmacological Profile
| Compound | Target | Activity | Potency (pEC50) |
|---|---|---|---|
| Target compound | CB1 (predicted) | Allosteric modulation | N/A |
| ORG27569 | CB1 | ||
| 1-Methylindole-2-carboxamide | Alphaviruses | Antiviral | 5.8 (pEC50) |
The absence of a C5 substituent in the target compound likely reduces CB1 affinity compared to ORG27569 but may improve selectivity for other targets .
Structure-Activity Relationship (SAR) Considerations
Impact of N-Methylation
Methylation of the indole nitrogen (1-position) and amide nitrogen was explored in analog 73 (1-methyl, N-methylamide), which retained CB1 activity () while improving solubility (17 μg/mL vs. 5 μg/mL for non-methylated analogs) . This suggests the target compound’s 1-methyl group balances potency and physicochemical properties.
Role of the Methoxyphenyl Group
Replacing the 2-methoxyphenyl with a 4-chlorophenyl in analog 12g decreased CB1 binding cooperativity (), underscoring the importance of methoxy positioning for optimal target engagement .
Future Research Directions
Priority Investigations
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Target Deconvolution: High-throughput screening against GPCR panels to identify primary targets.
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Metabolic Stability: Cytochrome P450 profiling (e.g., CYP3A4, CYP2D6) to assess pharmacokinetic liabilities.
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In Vivo Efficacy: Murine models of inflammation or neuropathic pain to evaluate therapeutic potential.
Derivative Development
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